

# Spectroscopic Data for (E)-CHBO4: A Technical Overview

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## Compound of Interest

Compound Name: (E)-CHBO4

Cat. No.: B15611664

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A comprehensive search for spectroscopic data (NMR, MS, IR) and associated experimental protocols for the compound designated as (E)-CHBOA yielded no specific results. This suggests that "(E)-CHBO4" may be a novel compound, a compound with a different designation, or a possible typographical error.

For researchers, scientists, and drug development professionals, access to detailed spectroscopic information is critical for structure elucidation, verification, and the development of new chemical entities. Typically, a technical guide on this topic would provide in-depth analysis of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data.

To illustrate the expected content for such a guide, this document will present a generalized framework and hypothetical data for a similar, structurally plausible organic molecule. This will include structured data tables, detailed experimental methodologies, and a workflow diagram for spectroscopic analysis, adhering to the specified formatting requirements.

## Spectroscopic Data Summary

In a standard analysis, the spectroscopic data would be summarized as follows:

### <sup>1</sup>H NMR Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
Hypothetical Data	e.g., d	e.g., 8.2	e.g., 2H	e.g., Ar-H
Hypothetical Data	e.g., t	e.g., 7.5	e.g., 3H	e.g., -CH <sub>3</sub>

### <sup>13</sup>C NMR Data

Chemical Shift ( $\delta$ ) ppm	Assignment
Hypothetical Data	e.g., C=O
Hypothetical Data	e.g., Ar-C

### Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
Hypothetical Data	e.g., 100	e.g., [M] <sup>+</sup>
Hypothetical Data	e.g., 75	e.g., [M-CH <sub>3</sub> ] <sup>+</sup>

### Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
Hypothetical Data	e.g., Strong, Sharp	e.g., C=O Stretch
Hypothetical Data	e.g., Medium, Broad	e.g., O-H Stretch

## Experimental Protocols

Detailed methodologies are crucial for reproducibility.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the compound (typically 5-10 mg) would be prepared in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) and transferred to a 5 mm NMR tube.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would be recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for  $^1\text{H}$ ). Chemical shifts would be reported in parts per million (ppm) relative to a residual solvent peak or an internal standard like tetramethylsilane (TMS).

## Mass Spectrometry (MS)

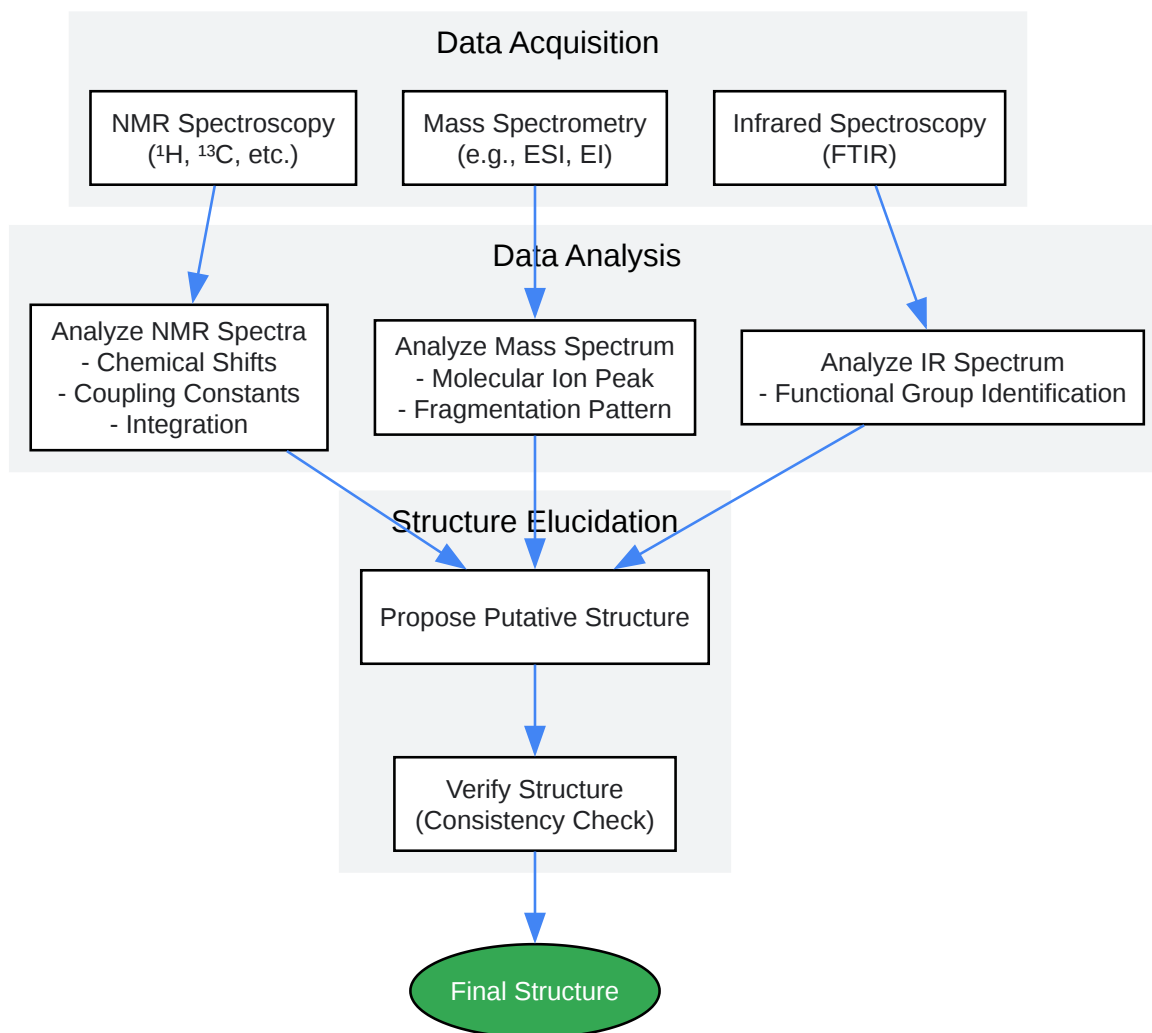
Mass spectra would be obtained using a mass spectrometer with a specific ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). The sample would be introduced directly or via a chromatographic method like Gas Chromatography (GC) or Liquid Chromatography (LC). The data would be acquired in either positive or negative ion mode over a defined mass-to-charge ( $m/z$ ) range.

## Infrared (IR) Spectroscopy

The IR spectrum would be recorded on a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount would be mixed with potassium bromide (KBr) to form a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a typical range of  $4000\text{--}400\text{ cm}^{-1}$ .

## Workflow for Spectroscopic Analysis

The logical flow of spectroscopic data analysis is a key component of structural elucidation.



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Caption: Workflow for Spectroscopic Data Analysis and Structure Elucidation.

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